N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel
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Overview
Description
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C₄₃H₄₈Cl₃NO₁₅ and its molecular weight is 925.2. The purity is usually 95%.
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Scientific Research Applications
Nanoparticle-Based Delivery Systems for Paclitaxel
Paclitaxel, a chemotherapeutic drug, has seen advancements in its delivery systems to enhance its therapeutic index and reduce side effects. The development of nanoparticle-based delivery systems, such as polymeric nanoparticles, lipid-based formulations, and inorganic nanoparticles, has been explored to improve paclitaxel's solubility, circulation half-life, and patient compliance. These systems utilize the enhanced permeability and retention effect for passive tumor targeting, aiming to lower toxicity and improve pharmacokinetic profiles. Notably, paclitaxel albumin-bound nanoparticles (Abraxane®) have been FDA-approved for treating metastatic breast cancer and non-small cell lung cancer, with ongoing clinical trials for novel nanoparticle formulations (Ma & Mumper, 2013).
Drug-Eluting Stents Utilizing Paclitaxel
Paclitaxel has been incorporated into drug-eluting stent technologies to prevent restenosis by reducing vascular cell proliferation. Various platforms have been designed to adhere paclitaxel onto stents, showing a marked reduction in neointimal and medial cell proliferation. These findings underscore the need for controlled drug release due to paclitaxel's narrow toxic-therapeutic window and high hydrophobic character, highlighting its role in the prevention of restenosis in coronary arteries (Sousa, Serruys, & Costa, 2003).
Targeted Delivery Systems for Paclitaxel
The development of targeted delivery systems for paclitaxel aims to enhance its selectivity and effectiveness against cancer. By conjugating paclitaxel with specific targeting compounds, such as folic acid, hyaluronic acid, and monoclonal antibodies, researchers have sought to improve its tumor-specificity, potentially reducing undesirable side effects and increasing anticancer activity. These approaches have been tested across various tumor models, indicating a promising avenue for chemotherapy enhancement (Li, Wang, Sun, & Wang, 2016).
Pharmacogenomics of Paclitaxel-Induced Toxicity
Understanding the pharmacogenomics of paclitaxel-induced toxicity can lead to improved safety profiles for patients. Genetic variations influencing drug metabolism and toxicity pathways offer insights into personalized treatment strategies that could mitigate adverse effects while maintaining therapeutic efficacy. This area of research underscores the complexity of paclitaxel's impact on patients and the potential for tailored treatments based on genetic markers (Al-Mahayri, Alahmad, & Ali, 2021).
Mechanism of Action
Target of Action
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel, also known as N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel, is primarily a mitotic inhibitor used in cancer chemotherapy . Its primary target is the microtubules in the cell .
Mode of Action
The compound acts as a microtubule-stabilizing agent . It binds to the β-subunit of tubulin and stabilizes the microtubules, preventing their disassembly. This inhibits cell division and leads to cell death, making it effective in cancer treatment .
Biochemical Pathways
The compound affects the cell cycle by inhibiting mitosis. By stabilizing the microtubules, it prevents the cell from completing mitosis, leading to cell cycle arrest at the G2/M phase. This results in apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis . This makes it effective as an antineoplastic agent , helping to prevent the growth and spread of cancer cells .
Properties
IUPAC Name |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26?,27-,28+,30?,31?,32+,33?,35?,40+,41-,42+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRBBGQICGEZIW-BZJDUHISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48Cl3NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.